REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[CH2:9][CH2:8][CH2:7]2)(=[O:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].Cl.[Br:18]Br>C(Cl)Cl>[Br:18][C:11]1[CH:12]=[C:4]([C:1](=[O:3])[CH3:2])[CH:5]=[C:6]2[C:10]=1[CH2:9][CH2:8][CH2:7]2 |f:1.2.3.4|
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=C2CCCC2=CC1
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added during one minute
|
Duration
|
1 min
|
Type
|
CUSTOM
|
Details
|
which was conducted away by means of a tube
|
Type
|
ADDITION
|
Details
|
was added during 2 min
|
Duration
|
2 min
|
Type
|
STIRRING
|
Details
|
Additional stirring at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The flask was washed with additional CH2Cl2 (100 mL)
|
Type
|
WASH
|
Details
|
The organic solution was washed twice with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C2CCCC12)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.8 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |